molecular formula C18H13N3O3S B15042966 8-methoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one

8-methoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B15042966
M. Wt: 351.4 g/mol
InChI Key: CEFSNPQFZQRZCU-UHFFFAOYSA-N
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Description

8-methoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one is a complex organic compound that features a chromenone core substituted with a methoxy group and a thiadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains .

Scientific Research Applications

8-methoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one is unique due to the presence of both the chromenone core and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H13N3O3S

Molecular Weight

351.4 g/mol

IUPAC Name

3-(5-anilino-1,3,4-thiadiazol-2-yl)-8-methoxychromen-2-one

InChI

InChI=1S/C18H13N3O3S/c1-23-14-9-5-6-11-10-13(17(22)24-15(11)14)16-20-21-18(25-16)19-12-7-3-2-4-8-12/h2-10H,1H3,(H,19,21)

InChI Key

CEFSNPQFZQRZCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=CC=CC=C4

Origin of Product

United States

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